Cas no 146-77-0 (2-Chloroadenosine)

2-Chloroadenosine is a synthetic nucleoside analog derived from adenosine, where the 2-position hydrogen is substituted with a chlorine atom. This modification enhances its stability and alters its biological activity, making it a valuable tool in biochemical and pharmacological research. It acts as an adenosine receptor agonist, with particular affinity for the A1 and A2A receptor subtypes, and is often used to study purinergic signaling pathways. Its resistance to enzymatic degradation by adenosine deaminase improves its utility in experimental applications. Researchers employ 2-Chloroadenosine to investigate cardiovascular, neurological, and inflammatory processes due to its ability to modulate adenosine-mediated responses. The compound is typically supplied in high purity for reliable and reproducible results.
2-Chloroadenosine structure
2-Chloroadenosine structure
Product Name:2-Chloroadenosine
CAS No:146-77-0
MF:C10H12ClN5O4
MW:301.686380386353
MDL:MFCD00005734
CID:36553
PubChem ID:8974
Update Time:2025-11-27

2-Chloroadenosine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloroadenosine
    • 2-Chloroadenosine, Hemihydrate
    • 6-amino-2-chloropurine riboside
    • 2-CADO Hydrate
    • 2-CADO,6-Amino-2-chloropurine riboside
    • 2-Chloroadenosine Hydrate
    • 6-Amino-2-chloro-9-(β-D-ribofuranosyl)purine Hydrate
    • 6-Amino-2-chloropurine Riboside Hydrate
    • 2-CADO
    • CADO
    • Cl AS
    • Cl-Ado
    • CI-ADO
    • AT-265B
    • 2-CL-ADO
    • NSC 36896
    • CHLOROADENOSINE
    • ADENOSINE, 2-CHLORO-
    • 2-Chloroadenosinehemihydrate
    • 2-Chloro Adenosine
    • (2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • 2 ClAdo
    • MLS000028365
    • 7W7ZUG45G8
    • BIXYYZIIJIXVFW-UUOKFMHZSA-N
    • SMR000058612
    • 2 Chloroadenosine
    • (2R,3R,4S,5R)-2-(6-amino-2-chloro-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • (2
    • 2Cl-Ado
    • REGID_for_CID_8974
    • 2-Chloroado
    • PDSP1_000569
    • NCGC00021540-06
    • CHEMBL285819
    • CS-W008344
    • NCGC00021540-05
    • UNII-7W7ZUG45G8
    • EINECS 205-678-3
    • 2-CI Adenosine
    • CHEBI:125640
    • GTPL372
    • 2-chloro[3h]adenosine
    • Opera_ID_460
    • BDBM50009525
    • NCGC00021540-04
    • HY-W008344
    • 2-Chloro-9-(beta-D-ribofuranosyl)adenine
    • BRN 0043957
    • PDSP2_000983
    • 2-chloro-adenosine
    • C10H12ClN5O4
    • 103090-47-7
    • 4-26-00-03725 (Beilstein Handbook Reference)
    • 2-(6-Amino-2-chloro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
    • AS-12085
    • PD003180
    • 146-77-0
    • AKOS015896917
    • (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • CCG-101063
    • 5-Chloroformycin A
    • AM83941
    • AMY2581
    • PDSP2_001193
    • MLS001424176
    • HB2844
    • 81012-94-4
    • AKOS015995296
    • NCGC00021540-11
    • MFCD00005734
    • DTXSID301017134
    • 2-Chloroadenosine (CADO)
    • PDSP1_000999
    • Adenosine, 2-chloro-; 2-Chloroadenosine; 2-Chloro-D-adenosine; Antibiotic AT 265B; CADO; NSC 36896
    • Z1741982920
    • SCHEMBL104094
    • NC00313
    • NCGC00021540-03
    • HMS2051B22
    • MLS002153284
    • PDSP2_000567
    • HMS2235K11
    • PDSP1_001209
    • Q27071883
    • (2R,3R,4S,5R)-2-(6-Amino-2-chloro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
    • EN300-181910
    • NSC-36896
    • (2R,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • 2-[6-Amino-2-(2-cyclopentyl-ethylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol
    • DB-005234
    • DTXCID301475316
    • NC06293
    • 205-678-3
    • 6-Amino-2-chloropurine riboside;2-Chloro-D-adenosine;2-CADO
    • MDL: MFCD00005734
    • Inchi: 1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
    • InChI Key: BIXYYZIIJIXVFW-UUOKFMHZSA-N
    • SMILES: ClC1N=C(C2=C(N=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)N
    • BRN: 0043957

Computed Properties

  • Exact Mass: 301.05800
  • Monoisotopic Mass: 301.057782
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 140

Experimental Properties

  • Color/Form: White powder
  • Density: 1.8359 (rough estimate)
  • Melting Point: 162°C(lit.)
  • Boiling Point: 591.8 °C at 760 mmHg
  • Flash Point: 591.8 °C at 760 mmHg
  • Refractive Index: -50 ° (C=0.1, H2O)
  • Solubility: H2O: 10 mg/mL, clear, colorless
  • Water Partition Coefficient: Soluble in water.
  • PSA: 139.54000
  • LogP: -0.74540

2-Chloroadenosine Security Information

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2-Chloroadenosine Suppliers

Hebei Liye chemical Co.,Ltd
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(CAS:146-77-0)2-Chloroadenosine
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(CAS:146-77-0)2-Chloroadenosine
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2-Chloroadenosine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

2-Chloroadenosine Related Literature

Additional information on 2-Chloroadenosine

Introduction to 2-Chloroadenosine (CAS No. 146-77-0): Applications and Recent Research Developments

2-Chloroadenosine, with the chemical formula C10H10N5O4Cl, is a nucleoside derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. Its molecular structure incorporates a chlorine substituent at the 2-position of the adenosine base, which imparts unique biochemical properties and makes it a valuable intermediate in synthetic chemistry. This compound is identified by the Chemical Abstracts Service registry number CAS No. 146-77-0, underscoring its established role in scientific literature and industrial applications.

The significance of 2-Chloroadenosine lies in its versatility as a precursor for various pharmacologically active molecules. Researchers have leveraged its reactive chloro group to develop novel therapeutic agents targeting diverse biological pathways. One of the most compelling aspects of this compound is its utility in the synthesis of modified nucleosides, which exhibit enhanced stability and bioavailability compared to their unmodified counterparts. Such modifications are critical for designing drugs that can withstand metabolic degradation and achieve targeted delivery to specific cellular compartments.

In recent years, 2-Chloroadenosine has been extensively studied for its potential in modulating inflammatory responses and immune functions. Preclinical studies have demonstrated that derivatives of this compound can interact with adenosine receptors (A1, A2A, A2B, and A3), thereby influencing signaling cascades involved in pain perception, neuroprotection, and anti-inflammatory effects. The chlorine atom at the 2-position enhances the reactivity of 2-Chloroadenosine, allowing for further functionalization into more complex molecules with tailored biological activities. This flexibility has made it a cornerstone in medicinal chemistry efforts aimed at developing next-generation therapeutics.

The pharmaceutical industry has shown particular interest in 2-Chloroadenosine due to its potential applications in treating neurological disorders. Emerging research indicates that adenosine receptor modulators, including derivatives of this compound, may offer novel treatments for conditions such as Alzheimer’s disease, multiple sclerosis, and Parkinson’s disease. The ability to fine-tune the chemical structure of 2-Chloroadenosine derivatives has enabled scientists to develop molecules that selectively target specific adenosine receptors, thereby minimizing side effects associated with non-selective agents.

Moreover, 2-Chloroadenosine has found utility in the development of antiviral and anticancer agents. Its structural framework provides a scaffold for creating compounds that can interfere with viral replication or inhibit tumor growth. For instance, researchers have explored its use in designing nucleoside analogs that disrupt RNA synthesis in pathogens or induce apoptosis in cancer cells. The chlorine substituent enhances the electrophilicity of 2-Chloroadenosine, facilitating its incorporation into phosphodiester bonds during nucleotide synthesis—a key step in antiviral drug development.

The synthetic pathways for producing 2-Chloroadenosine have also seen significant advancements. Modern methodologies focus on optimizing yield and purity while minimizing environmental impact. Catalytic chlorination techniques and enzymatic modifications have been employed to achieve high selectivity and efficiency in converting adenosine into 2-Chloroadenosine. These innovations not only streamline production but also align with green chemistry principles by reducing waste and hazardous byproducts.

In academic research circles, 2-Chloroadenosine continues to be a subject of intense investigation due to its multifaceted biological activities. Studies have revealed its potential role in regulating blood flow, neurotransmission, and immune responses. The ability to modify its structure allows researchers to explore new therapeutic strategies across multiple disciplines, including cardiology, neurology, and immunology. The growing body of evidence supporting the efficacy of 2-Chloroadenosine derivatives underscores their promise as lead compounds for future drug development.

The commercial availability of CAS No. 146-77-0 ensures that researchers worldwide can access this compound for their studies without significant hurdles. Suppliers specializing in fine chemicals provide high-purity grades of 2-Chloroadenosine, ensuring reproducibility across different experimental conditions. This accessibility has accelerated the pace of discovery and innovation in nucleoside-based therapeutics.

Looking ahead, the future prospects for 2-Chloroadenosine appear bright as new synthetic routes are developed and additional biological functions are uncovered. Its role as a key intermediate in drug discovery continues to solidify its importance in pharmaceutical research. As scientists delve deeper into understanding adenosine receptor biology, compounds derived from 2-Chloroadenosine are poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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Hebei Liye chemical Co.,Ltd
(CAS:146-77-0)2-Chloroadenosine
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Purity:98%standard
Quantity:1KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:146-77-0)2-Chloroadenosine
sfd12290
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Quantity:200kg
Price ($):Inquiry
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